3,5-Dimethoxycinnamic acid

Description

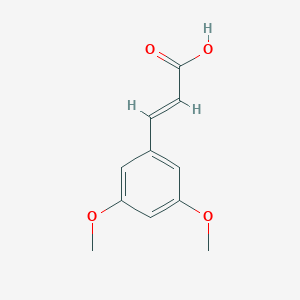

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRUFWCGBMYDJ-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C=CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)/C=C/C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601251999 | |

| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20767-04-8, 16909-11-8 | |

| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20767-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16909-11-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(3,5-Dimethoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601251999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-dimethoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis of 3,5-Dimethoxycinnamic Acid in Plants: An In-Depth Technical Guide

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

3,5-Dimethoxycinnamic acid is a methoxylated derivative of cinnamic acid found in certain plant species. While its presence is documented, its precise biosynthetic pathway remains an area of active investigation. This technical guide provides a comprehensive overview of the established and putative metabolic routes leading to its formation in plants. Grounded in the well-characterized phenylpropanoid pathway, we delve into the enzymatic steps that generate key precursors, such as sinapic acid, the most structurally analogous compound. We further explore hypothetical enzymatic activities, including dehydroxylation and the substrate promiscuity of O-methyltransferases, that could lead to the synthesis of this compound. This guide is designed to equip researchers with the foundational knowledge and experimental frameworks necessary to elucidate this intriguing biosynthetic pathway, offering detailed protocols for enzyme characterization and metabolite analysis.

Introduction: The Phenylpropanoid Pathway as the Foundation

The biosynthesis of this compound is intrinsically linked to the central phenylpropanoid pathway, a metabolic cornerstone in terrestrial plants responsible for the synthesis of a vast array of phenolic compounds. These molecules are crucial for structural support (lignin), defense against pathogens, UV protection, and pigmentation. The pathway commences with the aromatic amino acid L-phenylalanine, which is sequentially converted into a series of hydroxylated and methoxylated cinnamic acid derivatives.

The core reactions of the phenylpropanoid pathway set the stage for the generation of precursors to this compound. Understanding these initial steps is critical for any investigation into its specific biosynthesis. The three initial, highly conserved enzymatic reactions are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, the entry point into the phenylpropanoid pathway.[1]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, introduces a hydroxyl group at the 4-position of the aromatic ring of cinnamic acid, yielding p-coumaric acid.[1]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. This thioester is a central branch-point intermediate for various downstream pathways.

The Established Biosynthetic Route to the Structurally Related Sinapic Acid

The most direct and well-elucidated biosynthetic pathway related to this compound is that of sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid). Sinapic acid is a key precursor for the biosynthesis of syringyl (S) lignin, a major component of the cell walls in angiosperms. Given the structural similarity, the biosynthesis of sinapic acid provides a robust framework for hypothesizing the formation of this compound.

The pathway to sinapic acid branches from p-coumaroyl-CoA and involves a series of hydroxylation and methylation steps. The key enzymes involved are:

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): This enzyme methylates caffeoyl-CoA at the 3-hydroxyl group to produce feruloyl-CoA.

-

Ferulate 5-Hydroxylase (F5H): Another critical cytochrome P450 enzyme, F5H, hydroxylates ferulic acid (or its CoA ester) at the 5-position to yield 5-hydroxyferulic acid.[2]

-

Caffeic Acid O-Methyltransferase (COMT): This enzyme is responsible for the methylation of the 5-hydroxyl group of 5-hydroxyferulic acid, leading to the formation of sinapic acid.[2]

Putative Biosynthetic Pathways to this compound

The direct enzymatic conversion leading to this compound has not been definitively characterized in plants. However, based on known enzymatic reactions in plant secondary metabolism, two primary hypothetical pathways can be proposed. It is crucial to underscore that these pathways require experimental validation.

Hypothetical Pathway 1: Dehydroxylation of a Sinapic Acid Intermediate

This hypothesis posits that sinapic acid, or its CoA-activated form, undergoes a dehydroxylation reaction at the C4 position. While reductive dehydroxylations are not common in the core phenylpropanoid pathway, they are not without precedent in other areas of plant and microbial metabolism.

Causality Behind this Hypothesis: The plant kingdom harbors a vast and diverse array of enzymes, including reductases and lyases, that could potentially catalyze such a reaction. The chemical logic would involve the activation of the 4-hydroxyl group, possibly through phosphorylation or another means, followed by its elimination and subsequent reduction.

Hypothetical Pathway 2: Methylation of a Non-4-Hydroxylated Precursor

An alternative hypothesis suggests a pathway that circumvents the 4-hydroxylation step altogether. This would require a precursor with hydroxyl groups at the 3 and 5 positions of the cinnamic acid backbone, which would then be methylated.

The potential precursor, 3,5-dihydroxycinnamic acid, has been identified as a metabolite in human urine, but its direct biosynthesis in plants is not well-established.[3] If such a precursor were formed, it could then be a substrate for O-methyltransferases (OMTs).

Causality Behind this Hypothesis: Plant O-methyltransferases are a large and diverse family of enzymes, some of which exhibit broad substrate specificity.[4][5] It is plausible that an OMT exists, or could evolve, that can methylate the 3 and 5 hydroxyl groups of a suitable cinnamic acid derivative. The biosynthesis of phenylpropenes, such as eugenol, demonstrates that modifications to the phenylpropanoid pathway can lead to a variety of structurally related compounds.[6][7]

Key Enzymes and Their Mechanistic Significance

A deeper understanding of the enzymes involved in the broader phenylpropanoid pathway is essential for designing experiments to elucidate the biosynthesis of this compound.

| Enzyme Family | Abbreviation | Function | Mechanistic Insight for Investigation |

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine | The initial committed step; its activity is a prerequisite for the entire pathway. |

| Cinnamate 4-Hydroxylase | C4H | 4-hydroxylation of cinnamic acid | A key branching point; its substrate specificity could be explored for alternative precursors. |

| 4-Coumarate:CoA Ligase | 4CL | CoA ligation of p-coumaric acid | Activates the precursor for downstream modifications. |

| Ferulate 5-Hydroxylase | F5H | 5-hydroxylation of ferulic acid | Critical for introducing the 5-hydroxyl group necessary for subsequent methylation. |

| O-Methyltransferases | OMTs | Methylation of hydroxyl groups | A diverse family with varying substrate specificities; key candidates for the final methylation steps. |

Experimental Protocols for Pathway Elucidation

To validate the hypothetical pathways and identify the responsible enzymes, a multi-faceted experimental approach is required.

Protocol 1: Heterologous Expression and in vitro Enzyme Assays

This protocol is designed to test the catalytic activity of candidate enzymes (e.g., OMTs, P450s) against putative substrates.

1. Candidate Gene Identification and Cloning:

- Identify candidate genes from plant species known to produce this compound through transcriptome analysis or homology-based screening.

- Amplify the full-length coding sequence of the candidate genes by PCR.

- Clone the amplified genes into an appropriate expression vector (e.g., pET series for E. coli or pYES series for yeast).

2. Heterologous Protein Expression and Purification:

- Transform the expression construct into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

- Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

- Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

- Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

3. In vitro Enzyme Assay:

- Prepare a reaction mixture containing:

- Purified enzyme (1-5 µg)

- Putative substrate (e.g., sinapic acid, 3,5-dihydroxycinnamic acid) (50-200 µM)

- Co-substrate (S-adenosyl-L-methionine for OMTs, NADPH for P450s)

- Appropriate buffer with optimized pH and any necessary co-factors (e.g., Mg²⁺).

- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (30-60 minutes).

- Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or acid.

4. Product Analysis:

- Extract the reaction products with an organic solvent.

- Analyze the extracts by HPLC or LC-MS to identify and quantify the reaction products by comparing retention times and mass spectra with authentic standards.

Protocol 2: Isotope Labeling and Metabolite Tracing in planta

This protocol allows for the tracing of metabolic flux through the pathway in living plant tissue.

1. Preparation of Labeled Precursors:

- Synthesize or procure isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled L-phenylalanine or cinnamic acid.

2. Administration of Labeled Precursors:

- Use plant cell suspension cultures, detached leaves, or whole seedlings of the target plant species.

- Incubate the plant material with a solution containing the labeled precursor for a specific duration.

3. Metabolite Extraction:

- Harvest the plant tissue at different time points.

- Grind the tissue in liquid nitrogen and extract the metabolites using a suitable solvent system (e.g., 80% methanol).

4. Metabolite Analysis:

- Analyze the extracts using LC-MS or GC-MS.

- Trace the incorporation of the isotopic label into downstream metabolites, including sinapic acid and potentially this compound. The mass shift corresponding to the number of incorporated heavy isotopes will confirm the metabolic linkage.

Conclusion and Future Directions

The biosynthesis of this compound in plants presents an exciting area of research at the intersection of enzymology and metabolic engineering. While a definitive pathway has yet to be elucidated, the foundational knowledge of the phenylpropanoid pathway provides a clear roadmap for investigation. The hypothetical pathways of dehydroxylation or the methylation of a novel precursor offer testable models for future research. The experimental protocols detailed in this guide provide a robust framework for identifying and characterizing the enzymes and intermediates involved.

Future research should focus on:

-

Transcriptome and Genome Mining: Identifying candidate genes from plants known to produce this compound.

-

Enzyme Engineering: Modifying the substrate specificity of known OMTs and P450s to probe the structural determinants of their catalytic activity.

-

Synthetic Biology Approaches: Reconstructing putative pathways in microbial hosts to validate enzyme function and optimize production.

By combining these approaches, the scientific community can unravel the intricacies of this compound biosynthesis, paving the way for its potential applications in drug development and biotechnology.

References

- 1. Frontiers | Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes [frontiersin.org]

- 2. Insights into the Effects of Hydroxycinnamic Acid and Its Secondary Metabolites as Antioxidants for Oxidative Stress and Plant Growth under Environmental Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Dihydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. tarwi.lamolina.edu.pe [tarwi.lamolina.edu.pe]

- 6. An Investigation of the Storage and Biosynthesis of Phenylpropenes in Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An investigation of the storage and biosynthesis of phenylpropenes in sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies of 3,5-Dimethoxycinnamic acid molecular structure

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 3,5-Dimethoxycinnamic Acid's Molecular Structure

Introduction: The Significance of this compound

This compound (3,5-DMCA), with the chemical formula C₁₁H₁₂O₄, is a derivative of cinnamic acid, a class of compounds widely distributed in the plant kingdom.[1][2] Cinnamic acids and their derivatives are precursors in the biosynthesis of lignins and flavonoids and exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise arrangement of its constituent atoms—the molecular structure—governs its physicochemical properties and, consequently, its biological function and potential as a therapeutic agent.[4]

A thorough understanding of the molecular geometry, vibrational dynamics, and electronic properties of 3,5-DMCA is paramount for researchers in drug discovery and materials science. Theoretical studies, primarily using quantum chemical calculations, provide a powerful lens to investigate these properties at an atomic level. When anchored by experimental validation through spectroscopic techniques, these computational models offer profound insights that can guide the rational design of new drugs and functional materials.

This technical guide provides a comprehensive overview of the integrated theoretical and experimental approach to characterizing the molecular structure of this compound. We will delve into the causality behind the selection of computational methods, detail the protocols for both theoretical calculations and experimental validation, and present a logical framework for correlating the results.

Part 1: Theoretical Framework for Molecular Structure Elucidation

The cornerstone of modern theoretical molecular analysis is quantum chemistry, with Density Functional Theory (DFT) being the most widely adopted method due to its exceptional balance of computational cost and accuracy.[5][6] It allows for the precise calculation of a molecule's electronic structure, from which numerous properties can be derived.

The Choice of Computational Method: Why DFT?

For molecules like 3,5-DMCA, which contain conjugated π-systems, aromatic rings, and electronegative oxygen atoms, accurately describing electron correlation is essential. DFT is particularly adept at this, providing a more reliable description than older methods like Hartree-Fock, especially for electronic properties.[7]

We select the B3LYP functional , a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has demonstrated high accuracy for a wide range of organic molecules.[3][8] This is paired with the 6-311++G(d,p) basis set . The rationale for this choice is as follows:

-

6-311G : A triple-zeta basis set that provides a flexible and accurate description of the core and valence electrons.

-

++G : The inclusion of diffuse functions on both heavy atoms and hydrogen is critical for accurately modeling the lone pairs on oxygen atoms and any potential weak intramolecular interactions.

-

(d,p) : Polarization functions are added to allow for anisotropic shaping of the electron clouds, which is essential for correctly describing the geometry of chemical bonds, particularly the double bonds in the acrylic acid side chain and the carbonyl group.[8][9]

Key Theoretical Analyses

Geometry Optimization: The first and most crucial step is to find the molecule's most stable three-dimensional conformation, its global energy minimum. This is achieved by calculating the forces on each atom and adjusting their positions until these forces are negligible. The resulting optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies).

-

It predicts the molecule's vibrational modes, which correspond to the absorption peaks in its infrared (IR) and Raman spectra.[9][10] This allows for a direct comparison between theoretical and experimental data, serving as a powerful validation of the computational model.

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and predicting electronic transitions, which are observed in UV-Vis spectroscopy.[11][12][13] A smaller gap suggests the molecule is more reactive and can be more easily excited.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reactants.[11]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of intramolecular bonding and charge delocalization.[11][14] It quantifies hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contribute significantly to the molecule's overall stability.

Part 2: Experimental Validation through Spectroscopy

Theoretical calculations, while powerful, are models of reality. They must be validated by experimental evidence to be considered trustworthy. For molecular structure, vibrational and magnetic resonance spectroscopies are the gold standards.[3]

Vibrational Spectroscopy (FT-IR and FT-Raman)

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[8][15]

-

FT-IR Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the molecule's dipole moment.

-

FT-Raman Spectroscopy involves scattering of laser light, where the energy shifts in the scattered light correspond to vibrational modes that cause a change in the molecule's polarizability.

By comparing the experimental FT-IR and FT-Raman spectra with the vibrational frequencies predicted by DFT, we can assign specific peaks to specific molecular motions (e.g., C=O stretch, C-H bend), confirming the structural features of 3,5-DMCA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the carbon-hydrogen framework of organic molecules.[15] They measure the magnetic properties of atomic nuclei, where the chemical shift of each nucleus is highly sensitive to its local electronic environment. By comparing the experimentally measured chemical shifts with those calculated theoretically (using methods like the GIAO approach), one can unambiguously assign each signal to a specific proton or carbon atom in the molecule.[9]

Part 3: Integrated Analysis Workflow

The true power of this approach lies in the synergy between theory and experiment. The following workflow illustrates how these components are integrated to build a comprehensive model of the molecular structure of 3,5-DMCA.

Caption: Integrated workflow for theoretical and experimental analysis.

Part 4: Protocols and Methodologies

Computational Protocol

-

Structure Drawing: Draw the 2D structure of trans-3,5-Dimethoxycinnamic acid in a molecular modeling software (e.g., GaussView).

-

Initial Optimization: Perform an initial, low-level geometry optimization to obtain a reasonable 3D structure.

-

DFT Calculation Setup:

-

Submit the structure for a full geometry optimization and frequency calculation using the Gaussian 09/16 software package.[15]

-

Specify the method: B3LYP/6-311++G(d,p).

-

Ensure the Opt and Freq keywords are included.

-

For NMR, perform a separate calculation on the optimized geometry using the NMR=GIAO keyword.

-

-

Data Extraction and Analysis:

-

Verify the optimization has converged and that there are no imaginary frequencies.

-

Extract the optimized geometric parameters (bond lengths, angles).

-

Extract the calculated vibrational frequencies. Apply a scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) to the harmonic frequencies to better match experimental anharmonic values.[9]

-

Extract the calculated ¹H and ¹³C NMR chemical shifts, referencing them against tetramethylsilane (TMS) calculated at the same level of theory.

-

Visualize the HOMO, LUMO, and MEP surfaces.

-

Perform an NBO analysis to study intramolecular interactions.

-

Spectroscopic Protocol

-

Sample Preparation: Obtain a high-purity sample of this compound.

-

FT-IR Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Record the spectrum, typically in the 4000–400 cm⁻¹ range, using a spectrometer like a PerkinElmer model.[15]

-

-

FT-Raman Spectroscopy:

-

Place the solid sample directly in the sample holder of a FT-Raman spectrometer (e.g., BRUKER RFS 27).[15]

-

Record the spectrum, typically in the 4000–100 cm⁻¹ range.

-

-

NMR Spectroscopy:

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Record the ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[15]

-

Part 5: Data Presentation and Interpretation

Quantitative data from both theoretical calculations and experimental measurements should be compiled into tables for direct comparison.

Table 1: Key Geometric Parameters (Theoretical)

This table would be populated with the output from the DFT geometry optimization.

| Parameter | Bond | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C=O | e.g., 1.25 Å |

| C=C | e.g., 1.34 Å | |

| C-O (methoxy) | e.g., 1.36 Å | |

| Bond Angle | O=C-O | e.g., 123.5° |

| C=C-C | e.g., 125.8° |

| Dihedral Angle| C-C=C-C | e.g., ~180° (trans) |

Table 2: Comparison of Vibrational Frequencies (cm⁻¹)

This table correlates the main experimental peaks with scaled theoretical values.

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| O-H stretch (acid) | ~3000 (broad) | - | e.g., 2995 |

| C-H stretch (aryl) | ~3080 | ~3082 | e.g., 3078 |

| C=O stretch | ~1690 | ~1688 | e.g., 1695 |

| C=C stretch | ~1625 | ~1627 | e.g., 1620 |

| C-O stretch (methoxy)| ~1250 | ~1248 | e.g., 1255 |

Table 3: Comparison of NMR Chemical Shifts (ppm)

This table correlates experimental and theoretical chemical shifts.

| Atom Position | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |

|---|---|---|---|---|

| Carboxyl (COOH) | ~12.0 | e.g., 12.1 | ~168.0 | e.g., 167.5 |

| Vinylic H (α) | ~6.5 | e.g., 6.4 | ~118.0 | e.g., 117.8 |

| Vinylic H (β) | ~7.6 | e.g., 7.7 | ~145.0 | e.g., 144.5 |

| Methoxy (OCH₃) | ~3.8 | e.g., 3.8 | ~56.0 | e.g., 55.9 |

| Aromatic C-H | ~6.7-7.0 | e.g., 6.8-7.1 | ~105-130 | e.g., 106-129|

Part 6: Visualizing Molecular Properties

The following diagram illustrates the logical relationships between the key theoretical analyses and the molecular properties they describe.

Caption: Relationship between theoretical analyses and molecular properties.

Conclusion

The integrated approach of combining high-level DFT calculations with experimental spectroscopic validation provides a robust and detailed understanding of the molecular structure of this compound. This guide outlines a self-validating system where theoretical predictions are anchored by empirical data, leading to a reliable molecular model. The insights gained—from precise bond lengths and vibrational modes to electronic reactivity and intramolecular stability—are fundamental for professionals in drug development and materials science, enabling the prediction of molecular behavior and the rational design of novel, functional molecules.

References

- 1. chembk.com [chembk.com]

- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. rsisinternational.org [rsisinternational.org]

- 7. Search for Correlations Between the Results of the Density Functional Theory and Hartree–Fock Calculations Using Neural Networks and Classical Machine Learning Algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spectroscopic techniques are foundational in the pharmaceutical sciences, providing critical insights into the molecular structure, purity, and quantification of drug candidates.[1][2] This guide offers a comprehensive technical overview of the spectroscopic characterization of 3,5-dimethoxycinnamic acid, a significant cinnamic acid derivative with potential therapeutic applications.[3][4] As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible analytical workflow. We will delve into the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the complete elucidation of this compound.

Introduction: The Significance of this compound

Cinnamic acid and its derivatives are a class of organic compounds widely found in the plant kingdom, forming the backbone of numerous natural products.[3] These molecules are precursors in the biosynthesis of flavonoids and lignins and have garnered significant interest in drug discovery due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5] this compound, with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol , is a notable derivative.[6][7] Its structural characterization is a critical step in quality control, stability studies, and understanding its mechanism of action.

This guide provides a multi-faceted spectroscopic approach to unequivocally identify and characterize this compound, ensuring the integrity and reliability of research and development efforts.

Molecular Structure of this compound:

Caption: 2D structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is a powerful technique for quantifying and assessing the purity of pharmaceutical compounds by measuring the absorption of ultraviolet or visible light.[8] The presence of chromophores, or light-absorbing functional groups, within a molecule dictates its UV-Vis spectrum.[1] In this compound, the conjugated system of the benzene ring and the acrylic acid moiety constitutes the primary chromophore.

Causality Behind Experimental Choices

The choice of solvent is critical in UV-Vis spectroscopy as it can influence the wavelength of maximum absorbance (λmax) through solvatochromic shifts. A polar protic solvent like ethanol or methanol is typically chosen for cinnamic acid derivatives to ensure solubility and minimize solute-solvent interactions that could obscure the primary electronic transitions. The concentration of the analyte is prepared to fall within the linear range of the Beer-Lambert Law, typically between 0.1 and 1 Absorbance Units (AU), to ensure accurate quantification.

Experimental Protocol

-

Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the linear range. A typical concentration for spectral acquisition is 10 µg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Use the same spectroscopic grade ethanol as the blank to zero the instrument.

-

Spectral Acquisition: Scan the sample from 200 to 400 nm.

-

Data Analysis: Identify the λmax and record the absorbance.

Expected Data and Interpretation

The UV-Vis spectrum of this compound is expected to exhibit a strong absorption band in the range of 280-320 nm. This absorption corresponds to the π → π* electronic transition within the conjugated system. The exact λmax can be influenced by the methoxy substituents on the phenyl ring.

| Parameter | Expected Value | Interpretation |

| λmax | ~290 - 310 nm | π → π* transition of the conjugated system. |

| Molar Absorptivity (ε) | High | Indicates a strong chromophore. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8] The resulting spectrum provides a unique "molecular fingerprint" of the compound.[8]

Causality Behind Experimental Choices

For solid samples like this compound, the sample preparation method is key. The potassium bromide (KBr) pellet technique is often employed to obtain a high-quality spectrum by minimizing scattering effects. Attenuated Total Reflectance (ATR) is a more modern and rapid alternative that requires minimal sample preparation.

Experimental Protocol (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Background Correction: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂ and H₂O).

Expected Data and Interpretation

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~3000 | C-H stretch | Aromatic and vinylic |

| ~1680 | C=O stretch | Carboxylic acid |

| ~1630 | C=C stretch | Alkene |

| ~1600, ~1450 | C=C stretch | Aromatic ring |

| ~1250, ~1050 | C-O stretch | Methoxy and carboxylic acid |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state.

Caption: A simplified workflow for FT-IR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.[2] For organic molecules, ¹H and ¹³C NMR are the most informative techniques.[3]

Causality Behind Experimental Choices

The choice of a deuterated solvent is paramount in NMR to avoid large solvent signals that would overwhelm the analyte signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for cinnamic acid derivatives. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

Expected Data and Interpretation

¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~7.5 | Doublet | 1H | Vinylic proton (-CH=) |

| ~6.8 | Doublet | 1H | Vinylic proton (-CH=) |

| ~6.7 | Singlet | 2H | Aromatic protons |

| ~6.4 | Singlet | 1H | Aromatic proton |

| ~3.8 | Singlet | 6H | Methoxy protons (-OCH₃) |

The coupling constant (J-value) between the vinylic protons will indicate a trans configuration (~16 Hz).

¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | Carboxylic acid carbon (C=O) |

| ~160 | Aromatic carbons attached to methoxy groups |

| ~145 | Vinylic carbon (-CH=) |

| ~136 | Aromatic quaternary carbon |

| ~118 | Vinylic carbon (-CH=) |

| ~106 | Aromatic carbon |

| ~105 | Aromatic carbon |

| ~56 | Methoxy carbons (-OCH₃) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[10]

Causality Behind Experimental Choices

Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns, useful for structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound with minimal fragmentation. The choice between positive and negative ion mode depends on the analyte's ability to gain or lose a proton. For a carboxylic acid, negative ion mode (detecting [M-H]⁻) is often preferred.

Experimental Protocol (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with liquid chromatography, such as methanol or acetonitrile/water.

-

Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) system coupled to the mass spectrometer. A C18 column is typically used for reversed-phase separation.

-

Ionization: The eluent from the LC is introduced into the ESI source.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Data and Interpretation

-

Molecular Ion Peak: In ESI negative ion mode, the base peak is expected to be the deprotonated molecule [M-H]⁻ at an m/z of 207.06. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 209.08.

-

Fragmentation Pattern (EI or MS/MS): Common fragmentation pathways for cinnamic acids involve the loss of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). The fragmentation pattern can be used to confirm the connectivity of the molecule.

Caption: Logical flow of a mass spectrometry experiment.

Conclusion: A Validated Approach to Characterization

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. Each method provides a unique and complementary piece of structural information. By integrating the data from UV-Vis, FT-IR, NMR, and Mass Spectrometry, researchers and drug development professionals can confidently verify the identity, purity, and structure of this important molecule, ensuring the integrity and success of their scientific endeavors. This guide provides the foundational knowledge and protocols to achieve a robust and self-validating characterization of this compound.

References

- 1. paulrpalmer.com [paulrpalmer.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. malvesfalcao.com [malvesfalcao.com]

- 9. This compound [webbook.nist.gov]

- 10. First identification of dimethoxycinnamic acids in human plasma after coffee intake by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of 3,5-Dimethoxycinnamic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dimethoxycinnamic Acid

Introduction

This compound (3,5-DMCA) is a derivative of cinnamic acid, a class of organic compounds with significant interest in pharmaceutical and cosmetic research.[1] Its structure, featuring a substituted aromatic ring conjugated with a propenoic acid moiety, imparts a unique combination of physical and chemical properties that are critical for its application in drug development, chemical synthesis, and materials science. This guide provides an in-depth exploration of these properties, grounded in established analytical techniques and field-proven insights. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound. We will delve into not just the "what" of its properties, but the "why" behind the experimental choices for their characterization, ensuring a robust and validated understanding.

Section 1: Core Physicochemical Characteristics

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application. These parameters govern its behavior in both chemical and biological systems, from solubility in a reaction solvent to absorption in the human body.

Molecular Identity

-

Chemical Name: 3-(3,5-Dimethoxyphenyl)prop-2-enoic acid[2]

-

Common Synonyms: this compound[3]

-

Predominant Form: The trans isomer is the most commonly available and stable form.

-

CAS Registry Number: 16909-11-8[3]

-

Molecular Weight: 208.21 g/mol [5]

Quantitative Physical Properties

The physical properties of 3,5-DMCA have been determined through various analytical methods. This data is crucial for predicting its behavior, designing experimental protocols, and ensuring its quality.

| Property | Value | Significance & Methodological Insight | Source(s) |

| Appearance | White to off-white or light brown solid/powder. | Visual inspection is the first-pass quality check. Color variations can indicate impurities. | [1][6][7] |

| Melting Point | 174-175 °C | A sharp melting point range is a primary indicator of high purity. This is typically determined by Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus. | [1][6] |

| Boiling Point | ~267.4 °C (estimate) | As an organic acid, it is more likely to decompose than boil at atmospheric pressure. This value is a rough theoretical estimate. | [1][6] |

| Water Solubility | 31.44 mg/L (at 25 °C) | The low aqueous solubility is expected due to the hydrophobic aromatic ring. This is a critical parameter for pharmaceutical formulations and requires solubilization strategies for aqueous delivery. | [1][6] |

| Organic Solubility | Soluble in ethanol, acetone, dichloromethane. | Solubility in organic solvents is essential for synthesis, purification (e.g., recrystallization), and analytical sample preparation (e.g., for chromatography). | [1] |

| pKa | ~4.33 (Predicted) | This value indicates it is a weak acid, similar to benzoic acid. The pKa is crucial for predicting its ionization state in different pH environments, which profoundly affects its solubility, membrane permeability, and receptor binding. | [1][6] |

| Density | ~1.063 g/cm³ (estimate) | This property is relevant for process chemistry, such as reactor volume calculations and solvent selection. | [1][6] |

Section 2: Analytical Characterization Workflow

Confirming the identity and purity of 3,5-DMCA is a non-negotiable step in any research or development pipeline. A multi-technique approach provides a self-validating system, where each analysis corroborates the others, ensuring the highest degree of trustworthiness.

References

- 1. chembk.com [chembk.com]

- 2. 16909-11-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 16909-11-8 [m.chemicalbook.com]

- 7. This compound CAS#: 16909-11-8 [amp.chemicalbook.com]

biological activity of 3,5-Dimethoxycinnamic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 3,5-Dimethoxycinnamic Acid Derivatives

Abstract

Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds with a significant and diverse pharmacological profile. Within this class, this compound (3,5-DMCA) serves as a compelling scaffold for the development of novel therapeutic agents. The strategic placement of methoxy groups on the phenyl ring profoundly influences the molecule's electronic and lipophilic properties, leading to a spectrum of biological activities. This technical guide provides a comprehensive overview of the known biological activities of 3,5-DMCA derivatives, with a focus on their anticancer, antioxidant, and anti-inflammatory potential. We delve into the structure-activity relationships that govern their efficacy, present detailed experimental protocols for their evaluation, and visualize key mechanistic pathways and workflows to provide a robust resource for researchers, scientists, and drug development professionals.

Introduction: The Cinnamic Acid Scaffold in Drug Discovery

Cinnamic acids are secondary metabolites widely distributed throughout the plant kingdom, forming the backbone of numerous bioactive molecules such as flavonoids, stilbenes, and lignans[1][2]. Their basic structure, a phenyl ring attached to a propenoic acid moiety, is a privileged scaffold in medicinal chemistry. Modifications to the phenyl ring, such as hydroxylation and methoxylation, create a vast chemical space with varied biological functions[1].

Methoxylated derivatives, in particular, have garnered significant interest for their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts[3]. The 3,5-dimethoxy substitution pattern, while less common in nature than other patterns, offers unique steric and electronic properties that can be exploited for targeted drug design. This guide focuses specifically on derivatives of this compound, exploring their therapeutic potential and the scientific methodologies used to uncover it.

Key Biological Activities of 3,5-DMCA Derivatives

Anticancer Activity

The development of novel small-molecule anticancer agents is a cornerstone of oncological research[4]. Derivatives of cinnamic acid have shown promise, and while research on 3,5-DMCA is still emerging, related methoxylated structures provide strong evidence of their potential. For instance, 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, which share the 3,5-dimethoxy pattern, exhibit significant antitumor properties[5][6].

Mechanism of Action: The anticancer effects of methoxy-cinnamic acid derivatives are often multi-faceted. Amide derivatives of TMCA have been shown to induce cell cycle arrest and apoptosis in cancer cells[5]. One highly promising compound, an indazole derivative of TMCA, was identified as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in cancer therapy, with an IC50 value of 3.3 nM[7]. Structure-activity relationship (SAR) studies indicate that the position and number of methoxy groups significantly impact activity, suggesting that the 3,5-dimethoxy scaffold can be optimized for high potency and selectivity against various cancer cell lines[5][7].

Quantitative Data on Related Methoxycinnamic Derivatives:

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| TMCA-Indazole Derivative (9u) | FGFR1 (enzyme) | 3.3 nM | [7] |

| TMCA-Indazole Derivative (9u) | NCI-H460 (cellular) | 468.2 nM | [7] |

| TMCA-Cinnamamide Hybrid (10k) | A549 (Lung) | 0.07 µM | [7] |

| TMCA-Cinnamamide Hybrid (10k) | PC-3 (Prostate) | 7.67 µM | [7] |

| TMCA-Cinnamamide Hybrid (10k) | MCF-7 (Breast) | 4.65 µM | [7] |

| Dihydroartemisinin-TMCA Ester (S5) | A549 (Lung) | 0.50 µM | [5] |

| Dihydroartemisinin-TMCA Ester (S5) | SGC-7901 (Gastric) | 11.82 µM | [5] |

This table presents data for the closely related 3,4,5-trimethoxycinnamic acid (TMCA) derivatives to illustrate the potential of the methoxy-substituted scaffold.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in numerous diseases. Phenolic compounds are renowned for their antioxidant capacity, primarily through their ability to scavenge free radicals. Hydroxycinnamic acids like ferulic and sinapic acid are potent antioxidants[8][9].

Structure-Activity Relationship (SAR): The antioxidant activity of cinnamic acid derivatives is heavily influenced by the substitution pattern on the phenyl ring[10]. The presence of hydroxyl groups is critical. While 3,5-DMCA itself is less potent than its hydroxylated analog (3,5-dihydroxycinnamic acid), it serves as a crucial synthetic precursor. For example, sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is a powerful antioxidant that effectively scavenges peroxynitrite, a potent cytotoxic agent, and inhibits LDL peroxidation[11]. The methoxy groups in sinapic acid modulate the electron-donating capacity of the 4-hydroxyl group, contributing to its high radical-scavenging activity[11]. The synthesis of derivatives that combine the 3,5-dimethoxy pattern with a free hydroxyl group or other radical-scavenging moieties is a promising strategy for developing potent antioxidants[9][12].

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, but chronic inflammation contributes to many diseases[13][14]. Cinnamic acid derivatives have demonstrated significant anti-inflammatory effects[11][15]. They often act by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6[15][16].

Mechanism of Action: The anti-inflammatory mechanism often involves the modulation of key signaling pathways. For instance, some derivatives can suppress the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[11][16]. Studies on 3,5-dihydroxycinnamic acid derivatives, which are structurally related to 3,5-DMCA, showed a pronounced anti-inflammatory effect by reducing the synthesis of TNF-α, IL-1β, and IL-6, and inhibiting both COX-2 and 5-lipoxygenase pathways[15]. This suggests that the 3,5-disubstituted cinnamic acid backbone is a viable template for designing dual inhibitors of inflammation. Amide and ester derivatives of ferulic and sinapic acid have also shown a significant reduction of carrageenan-induced rat paw edema, a classic model of acute inflammation[12][17].

Synthesis of this compound Derivatives

The synthesis of the core 3,5-DMCA structure and its subsequent derivatization are key steps in exploring its biological potential. A common route to cinnamic acids is the Knoevenagel-Doebner condensation.

General Synthesis of Cinnamic Acids: A general method involves reacting the corresponding aromatic aldehyde (e.g., 3,5-dimethoxybenzaldehyde) with malonic acid in a solvent like dimethylformamide (DMF) using a base catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO)[18]. The reaction mixture is heated, and upon completion, the product is isolated by extraction and purified by recrystallization[18].

Synthesis of Derivatives: The carboxylic acid group of 3,5-DMCA is a prime site for modification to generate ester and amide libraries, which often leads to improved biological activity and bioavailability[5][6]. Standard esterification or amidation coupling reactions can be employed to conjugate 3,5-DMCA with various alcohols or amines, respectively.

Experimental Protocols and Methodologies

To ensure scientific integrity, the evaluation of 3,5-DMCA derivatives must follow robust, validated protocols. Below are step-by-step methodologies for assessing the key biological activities discussed.

Protocol: In Vitro Anticancer Activity Assessment

This workflow outlines the initial screening of novel compounds for cytotoxic effects on cancer cell lines.[4][19]

Workflow for Anticancer Drug Screening

Caption: Workflow for assessing the anticancer activity of novel compounds.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [4] This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells.

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 3,5-DMCA derivatives in culture medium. Add the desired concentrations to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard culture conditions.

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record luminescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: DPPH Radical Scavenging Assay

This is a rapid and widely used spectrophotometric method to evaluate the antioxidant potential of a compound by its ability to neutralize the DPPH free radical.[20][21][22]

Principle of the DPPH Assay

Caption: The reaction principle of the DPPH radical scavenging assay.

-

Reagent Preparation:

-

DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Store in the dark. The working solution should have an absorbance of approximately 1.0 ± 0.2 at 517 nm[20].

-

Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the 3,5-DMCA derivative in a suitable solvent (e.g., methanol). Prepare serial dilutions from this stock.

-

Positive Control: Prepare solutions of a known antioxidant like ascorbic acid or Trolox at similar concentrations.

-

-

Reaction Setup (96-well plate):

-

Add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the test compound dilutions (or positive control/solvent blank) to the respective wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes[21].

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[20].

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank (solvent + DPPH) and A_sample is the absorbance of the test sample[20]. Plot the results to determine the IC50 value.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS), a common model for inflammation.[13][16][23]

Signaling Pathway for NO Production

Caption: LPS-induced NO production pathway and potential inhibition points.

Detailed Protocol (Griess Assay): [13][16]

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate (e.g., 5 x 10⁴ cells/well) and allow them to adhere for 24 hours[16].

-

Cytotoxicity Check (MTT Assay): First, perform a cell viability assay (as described in 4.1) with the test compounds alone to ensure that any observed reduction in NO is not due to cell death[16].

-

Treatment and Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of the 3,5-DMCA derivatives for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL), excluding the negative control wells.

-

Incubate for 24 hours[16].

-

-

Nitrite Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

Conclusion and Future Directions

The this compound scaffold is a promising platform for the discovery of new therapeutic agents. Evidence from structurally related compounds strongly suggests its potential in developing potent anticancer, antioxidant, and anti-inflammatory drugs. The methoxy groups provide metabolic stability and modulate electronic properties, while the cinnamic acid core allows for facile derivatization to optimize potency and selectivity.

Future research should focus on:

-

Synthesis and Screening: Creation of diverse libraries of 3,5-DMCA esters and amides to systematically explore the structure-activity relationships.

-

Mechanistic Elucidation: For promising lead compounds, in-depth studies are required to identify specific molecular targets and signaling pathways.

-

In Vivo Studies: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By integrating rational design, robust screening protocols, and detailed mechanistic studies, the full therapeutic potential of this compound derivatives can be realized, paving the way for the next generation of targeted therapies.

References

- 1. jocpr.com [jocpr.com]

- 2. rsdjournal.org [rsdjournal.org]

- 3. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cas 16909-11-8,this compound | lookchem [lookchem.com]

- 8. Sinapic Acid and Its Derivatives as Medicine in Oxidative Stress-Induced Diseases and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. jddtonline.info [jddtonline.info]

- 15. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 3,5-Dimethoxycinnamic Acid as a Metabolite in Biological Systems

Introduction

Within the vast and intricate landscape of metabolomics, cinnamic acids and their derivatives represent a class of phenylpropanoids with profound significance. These compounds, ubiquitous in the plant kingdom, serve not only as integral structural components but also as key players in defense mechanisms and signaling pathways.[1] Upon entering biological systems through diet or as metabolic byproducts, they undergo extensive transformations, giving rise to a diverse array of metabolites with distinct bioactivities. This guide focuses on a specific and important molecule: 3,5-Dimethoxycinnamic acid (3,5-DMCA) .

While its isomers, such as 3,4-dimethoxycinnamic acid found in coffee, have been studied for their rapid absorption and bioavailability, 3,5-DMCA presents a unique profile as a downstream metabolite of more complex dietary polyphenols.[2][3] Understanding its metabolic fate, biological function, and analytical quantification is critical for researchers in pharmacology, toxicology, and drug development seeking to unravel the complex interplay between dietary compounds and host physiology. This document provides a technical overview of 3,5-DMCA, from its metabolic origins to its analytical determination, grounded in established scientific principles and methodologies.

Section 1: Metabolic Pathways and Pharmacokinetics

The presence of 3,5-DMCA in biological systems is primarily the result of the metabolism of more complex precursor molecules. It is not typically ingested directly in significant quantities but is rather formed through enzymatic modification of related dietary compounds within the host or by the gut microbiota.

Metabolic Formation and Degradation

In mammalian systems, particularly in studies involving rats, 3,5-DMCA has been identified as a metabolite of sinapic acid and 3,4,5-trimethoxycinnamic acid (TMCA).[4] The metabolic processes involved are characteristic of xenobiotic transformations of phenolic acids:

-

O-Demethylation: The methoxy groups are susceptible to removal by cytochrome P450 enzymes in the liver, a common phase I metabolic reaction.

-

Side-Chain Reduction: The double bond in the cinnamic acid's acrylic side chain can be hydrogenated, converting it to a phenylpropionic acid derivative. This reaction is often carried out by the gut microflora.[5]

-

Hydroxylation: Introduction of a hydroxyl group onto the aromatic ring is another key transformation.

A study on rat metabolism demonstrated that administered this compound is further metabolized to 3-hydroxy-5-methoxycinnamic acid and 3-hydroxy-5-methoxyphenylpropionic acid , which are then excreted in the urine.[4] This indicates a pathway involving both demethylation/hydroxylation and side-chain saturation. The intestinal microflora plays a crucial role, capable of performing O-demethylation and hydrogenation on various methoxylated cinnamic acids.[5]

Caption: Metabolic pathway of this compound.

Pharmacokinetic Profile and Bioavailability

The pharmacokinetic profile of cinnamic acid derivatives is heavily influenced by the substitution pattern on the phenyl ring. The presence of methoxy groups, as opposed to hydroxyl groups, generally increases lipophilicity. This structural feature has significant implications for absorption and metabolic stability.

-

Enhanced Absorption: Studies on Caco-2 cell models, which mimic the human intestinal wall, have shown that 3,4-dimethoxycinnamic acid permeates the intestinal barrier much more effectively than its hydroxylated counterparts.[6][7] This suggests that the dimethoxy structure of 3,5-DMCA likely contributes to favorable absorption characteristics via passive diffusion.[2]

-

Metabolic Stability: Methylation of the hydroxyl groups protects the molecule from rapid conjugation (Phase II metabolism), thereby increasing its metabolic stability and circulating half-life.[6]

While specific pharmacokinetic data for 3,5-DMCA is sparse, data from its close isomer, 3,4-DMCA, following coffee consumption provides a valuable surrogate for understanding its likely behavior in humans.

| Parameter | Value (for 3,4-Dimethoxycinnamic Acid) | Source |

| Tmax (Time to Peak Concentration) | 30 minutes (initial peak) | [2] |

| Cmax (Peak Plasma Concentration) | ~0.5 µM | [2] |

| Secondary Peak | 2-4 hours | [2] |

| Absorption Mechanism | Passive Diffusion (Upper GI Tract) | [2] |

Section 2: Biological Significance and Activities

The biological activities of 3,5-DMCA are inferred from its structural similarity to other well-studied cinnamic acid derivatives, such as sinapic acid and ferulic acid. These compounds are known for their potent antioxidant and anti-inflammatory properties.

Antioxidant and Peroxynitrite Scavenging Activity

A primary mechanism of action for phenolic acids is their ability to act as radical scavengers. Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), which differs from 3,5-DMCA by only one hydroxyl group, is a powerful antioxidant.[8] It is particularly effective at scavenging peroxynitrite (ONOO⁻), a highly reactive cytotoxic species formed from the reaction of superoxide and nitric oxide. Peroxynitrite can cause significant oxidative damage to lipids, proteins, and DNA.[8] The dimethoxyphenol moiety is key to this activity, as it can donate a hydrogen atom to neutralize free radicals, forming a stable phenoxy radical. It is highly probable that 3,5-DMCA shares this potent antioxidant capability.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of sinapic acid and related compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dimethoxycinnamic Acid via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of 3,5-dimethoxycinnamic acid, a valuable intermediate in medicinal chemistry and materials science. The protocol herein leverages the classic Knoevenagel condensation, a robust carbon-carbon bond-forming reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and offer insights into process optimization and troubleshooting. This guide is designed to equip researchers with the necessary knowledge to confidently and successfully synthesize the target compound.

Introduction: The Significance of this compound

Cinnamic acids and their derivatives are a class of organic compounds that have garnered significant interest due to their wide range of biological activities and applications as photosensitive chromophores in polymer science.[1] this compound, in particular, serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents. Its structural motif is found in various natural products and pharmacologically active compounds. The Knoevenagel condensation offers a straightforward and efficient one-step method to access this important scaffold from readily available starting materials.[1]

The Knoevenagel Condensation: A Mechanistic Overview

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (in this case, malonic acid) to a carbonyl group (3,5-dimethoxybenzaldehyde), followed by a dehydration reaction.[2] The reaction is typically catalyzed by a weak base, such as pyridine, often with a catalytic amount of a more basic amine like piperidine.[1][3]

The accepted mechanism proceeds through several key steps:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid, forming a resonance-stabilized enolate ion. This increases the nucleophilicity of the central carbon.[4][5]

-

Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[4]

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or another proton source in the reaction mixture, to form a β-hydroxy compound (an aldol-type adduct).[4]

-

Dehydration and Decarboxylation: Under the reaction conditions, especially with heating in the presence of pyridine, the β-hydroxy acid undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate. This is followed by a facile decarboxylation (loss of CO2), driven by the formation of a conjugated system, to yield the final this compound product.[2][6]

The use of pyridine as a solvent is particularly advantageous in the Doebner modification of the Knoevenagel condensation, as it not only acts as a base but also facilitates the decarboxylation step.[2][5]

Visualizing the Mechanism

Caption: Knoevenagel condensation reaction mechanism.

Safety and Hazard Information

Before commencing any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all reagents.

| Reagent | Key Hazards |

| 3,5-Dimethoxybenzaldehyde | Causes skin and serious eye irritation.[7][8] |

| Malonic Acid | Harmful if swallowed, causes serious eye damage.[9][10][11][12] |

| Pyridine | Highly flammable liquid and vapor; harmful if swallowed, in contact with skin, or if inhaled.[13] |

| Piperidine | Highly flammable; toxic in contact with skin or if inhaled; causes severe skin burns and eye damage.[14][15][16] |

| Hydrochloric Acid (conc.) | Causes severe skin burns and eye damage; may cause respiratory irritation. |

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar aromatic aldehydes.[17]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethoxybenzaldehyde | 166.17 | 10.0 g | 0.060 |

| Malonic Acid | 104.06 | 12.5 g | 0.120 |

| Pyridine | 79.10 | 25 mL | - |

| Piperidine | 85.15 | 1.0 mL | - |

| Concentrated HCl (~37%) | 36.46 | ~30 mL | - |

| Deionized Water | 18.02 | As needed | - |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Thermometer

-

Buchner funnel and filter flask

-

Beakers (assorted sizes)

-

Graduated cylinders

Visualizing the Workflow

Caption: Step-by-step synthesis workflow.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3,5-dimethoxybenzaldehyde (10.0 g, 0.060 mol), malonic acid (12.5 g, 0.120 mol), and pyridine (25 mL).

-

Dissolution: Gently warm the mixture on a heating mantle to approximately 50°C while stirring to ensure all the malonic acid dissolves completely.

-

Rationale: A homogeneous solution is crucial for the reaction to proceed smoothly and be controllable upon addition of the more potent catalyst.[17]

-

-

Catalyst Addition: Once a clear solution is obtained, add piperidine (1.0 mL) to the flask. Fit a reflux condenser to the flask.

-

Rationale: Piperidine is a stronger base than pyridine and is the primary catalyst for the initial condensation steps.[1]

-

-

Heating Protocol: a. Slowly heat the reaction mixture to an internal temperature of 80-85°C and maintain this temperature for 1 hour. You should observe the evolution of carbon dioxide gas beginning around 55-60°C.[17] b. After 1 hour, increase the temperature to bring the mixture to a gentle reflux (approx. 110-115°C) and maintain for an additional 3 hours.

-

Rationale: The initial lower temperature phase allows for controlled condensation, while the higher reflux temperature promotes the dehydration and decarboxylation steps to form the final product.

-

-

Workup and Isolation: a. After the reflux period, allow the reaction mixture to cool to room temperature. b. Pour the cooled, dark reaction mixture into a beaker containing approximately 250 mL of an ice-water slurry with vigorous stirring. c. Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid (~30 mL) until the solution is strongly acidic (pH ~1-2, check with litmus or pH paper). A precipitate will form.

-

Rationale: Acidification protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution.

-

-

Purification: a. Collect the crude solid product by vacuum filtration using a Buchner funnel. b. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove any remaining pyridine hydrochloride and other water-soluble impurities. c. Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected product is an off-white to pale yellow solid.

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: Compare the experimentally determined melting point with the literature value.

-